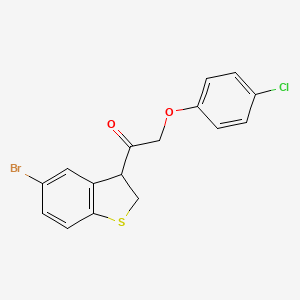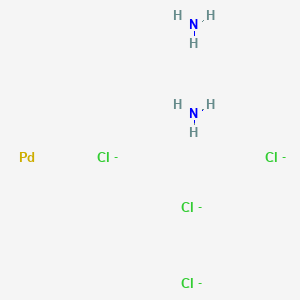
Tetrachlorodiamminepalladium (IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachlorodiamminepalladium (IV) is a coordination compound with the chemical formula [Pd(NH3)2Cl4] It is a palladium complex where the central palladium ion is in the +4 oxidation state, coordinated by two ammonia molecules and four chloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrachlorodiamminepalladium (IV) can be synthesized through the oxidation of palladium (II) complexes. One common method involves the reaction of palladium (II) chloride with ammonia in the presence of an oxidizing agent such as chlorine gas or sodium hypochlorite. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 2\text{NH}_3 + \text{Cl}_2 \rightarrow \text{[Pd(NH}_3\text{)}_2\text{Cl}_4} ]
Industrial Production Methods: In an industrial setting, the production of tetrachlorodiamminepalladium (IV) may involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Tetrachlorodiamminepalladium (IV) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where the palladium ion changes its oxidation state.
Substitution Reactions: The ammonia ligands or chloride ions can be substituted by other ligands, leading to the formation of different palladium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine gas, sodium hypochlorite.
Reducing Agents: Hydrogen gas, sodium borohydride.
Ligands for Substitution: Phosphines, thiols, and other nitrogen or sulfur-containing ligands.
Major Products Formed:
From Oxidation-Reduction Reactions: Palladium (II) complexes.
From Substitution Reactions: Various palladium complexes with different ligands, depending on the reagents used.
Aplicaciones Científicas De Investigación
Tetrachlorodiamminepalladium (IV) has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions.
Materials Science: It is explored for its potential in the development of advanced materials, including conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: It is studied for its potential use in the development of new therapeutic agents, particularly in cancer treatment.
Mecanismo De Acción
The mechanism by which tetrachlorodiamminepalladium (IV) exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The palladium ion can interact with molecular targets, facilitating catalytic processes or altering the chemical environment. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.
Comparación Con Compuestos Similares
Tetrachloropalladate (II): [PdCl4]2-
Diamminepalladium (II) Chloride: [Pd(NH3)2Cl2]
Tetrachloroplatinate (IV): [PtCl4]2-
Comparison: Tetrachlorodiamminepalladium (IV) is unique due to its +4 oxidation state and the presence of both ammonia and chloride ligands. This combination imparts distinct chemical properties, such as higher oxidation potential and specific ligand exchange behavior, which differentiate it from similar compounds like tetrachloropalladate (II) and diamminepalladium (II) chloride.
Propiedades
Número CAS |
51064-31-4 |
|---|---|
Fórmula molecular |
Cl4H6N2Pd-4 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
azane;palladium;tetrachloride |
InChI |
InChI=1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/p-4 |
Clave InChI |
RNBGYTAOXHEEAV-UHFFFAOYSA-J |
SMILES canónico |
N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


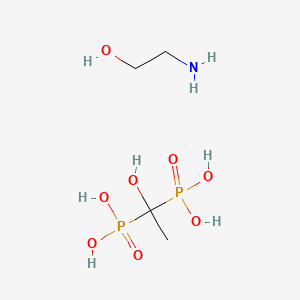
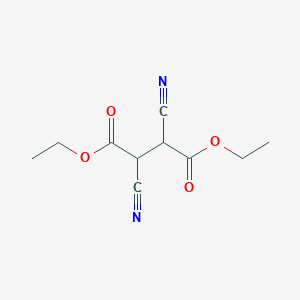
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
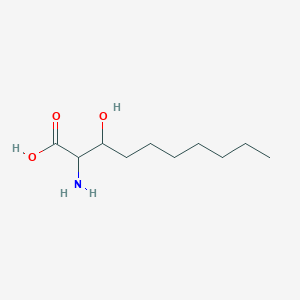


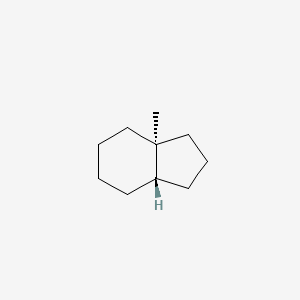
![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)

![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)

![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
